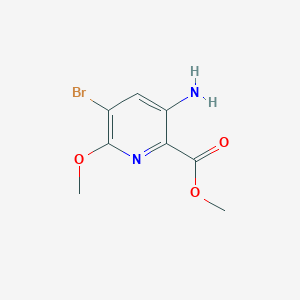
Methyl 3-amino-5-bromo-6-methoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C8H8BrN2O3 It is a derivative of picolinic acid and contains functional groups such as an amino group, a bromine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-6-methoxypicolinate typically involves the bromination of a picolinic acid derivative followed by the introduction of an amino group and a methoxy group. One common method involves the following steps:
Bromination: The starting material, such as 3-methoxypicolinic acid, is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 3-amino-5-bromo-6-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-6-methoxypicolinate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups such as the amino and bromine atoms allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-6-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
Uniqueness
Methyl 3-amino-5-bromo-6-methoxypicolinate is unique due to the presence of both an amino group and a methoxy group on the picolinic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
methyl 3-amino-5-bromo-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,10H2,1-2H3 |
InChI Key |
FFKQHLWEESTYRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C(=O)OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















